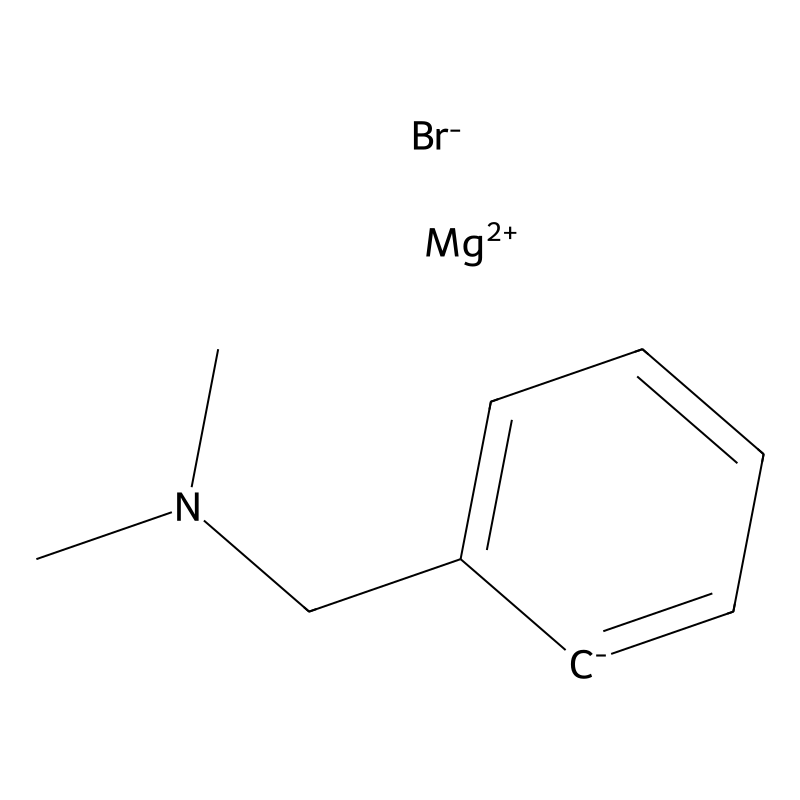

(2-((Dimethylamino)methyl)phenyl)magnesium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2-((Dimethylamino)methyl)phenyl)magnesium bromide is an organomagnesium compound that functions as a Grignard reagent. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which enhances its reactivity in organic synthesis. The general formula for this compound can be expressed as C11H16BrMgN, indicating that it contains carbon, hydrogen, bromine, magnesium, and nitrogen atoms. Grignard reagents are widely used in organic chemistry for forming carbon-carbon bonds and facilitating various reactions.

- Nucleophilic Addition: It can act as a nucleophile, attacking electrophiles such as carbonyl compounds to form alcohols after hydrolysis.

- Formation of Carbon-Carbon Bonds: This reagent is instrumental in synthesizing complex organic molecules by facilitating the formation of new carbon-carbon bonds.

- Reactions with Water: Upon exposure to water or moisture, the Grignard reagent reacts vigorously, leading to the formation of the corresponding hydrocarbon and magnesium hydroxide.

The synthesis of (2-((Dimethylamino)methyl)phenyl)magnesium bromide typically involves the following steps:

- Preparation of Bromide Precursor: The corresponding bromo compound (2-bromo-N,N-dimethylmethanamine) is synthesized from the appropriate starting materials.

- Formation of Grignard Reagent:

- Magnesium turnings are introduced into a dry solvent such as tetrahydrofuran (THF).

- The bromo compound is added dropwise under inert conditions (nitrogen atmosphere), allowing for the formation of the Grignard reagent.

- The reaction mixture is usually heated to facilitate complete reaction.

This method ensures high yields and purity of the resulting Grignard reagent .

(2-((Dimethylamino)methyl)phenyl)magnesium bromide finds applications in various fields:

- Organic Synthesis: It is primarily used in organic synthesis for constructing complex molecules through nucleophilic addition reactions.

- Pharmaceutical Development: The compound can serve as an intermediate in the synthesis of pharmaceutical agents due to its ability to form new carbon frameworks.

- Material Science: It may also be explored in developing novel materials with specific electronic or optical properties.

Interaction studies involving (2-((Dimethylamino)methyl)phenyl)magnesium bromide focus on its reactivity with various substrates. Key interactions include:

- Electrophiles: Its nucleophilic nature allows it to interact effectively with electrophilic centers in carbonyl compounds and halides.

- Solvent Effects: The choice of solvent significantly impacts its reactivity; polar aprotic solvents like THF are preferred for stabilizing the Grignard species.

- Temperature Dependence: Reaction rates and outcomes can vary significantly with temperature adjustments during synthesis and application processes.

Several similar compounds exhibit analogous properties or reactivities. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Dimethylamino)phenylmagnesium bromide | Dimethylamino group on a different position | Exhibits different reactivity patterns due to position |

| 2-(Methylamino)phenylmagnesium bromide | Methyl instead of dimethyl amino group | Potentially less sterically hindered than dimethyl analog |

| 4-(Dimethylamino)phenylmagnesium bromide | Dimethylamino group on para position | May show distinct selectivity in electrophilic reactions |

| 2-(Aminomethyl)phenylmagnesium bromide | Aminomethyl group instead of dimethyl | Could exhibit different biological activities |

These compounds highlight how variations in functional groups and their positions can lead to unique chemical behaviors and applications.